molecular formula C6H13NO2 B12992552 (S)-2-Amino-1-hydroxyhexan-3-one

(S)-2-Amino-1-hydroxyhexan-3-one

Cat. No.: B12992552
M. Wt: 131.17 g/mol
InChI Key: ZJWZHYNZHUYBFO-YFKPBYRVSA-N
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Description

(S)-2-Amino-1-hydroxyhexan-3-one is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-hydroxyhexan-3-one typically involves the use of chiral catalysts or starting materials to ensure the production of the desired enantiomer. One common method involves the asymmetric reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent racemization and ensure high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. These methods are advantageous due to their high selectivity and environmentally friendly nature. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-hydroxyhexan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming a ketone or aldehyde.

    Reduction: The compound can be reduced to form a primary alcohol.

    Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

(S)-2-Amino-1-hydroxyhexan-3-one has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-hydroxyhexan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-1-hydroxyhexan-3-one: The enantiomer of the compound, which may have different biological activities and properties.

    2-Amino-1-hydroxyhexan-3-one: The racemic mixture, which contains both enantiomers in equal proportions.

    2-Amino-1-hydroxyhexan-3-ol: A structurally similar compound with a hydroxyl group instead of a ketone.

Uniqueness

(S)-2-Amino-1-hydroxyhexan-3-one is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. This makes it valuable in applications requiring high enantiomeric purity and specific chiral properties.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2S)-2-amino-1-hydroxyhexan-3-one

InChI

InChI=1S/C6H13NO2/c1-2-3-6(9)5(7)4-8/h5,8H,2-4,7H2,1H3/t5-/m0/s1

InChI Key

ZJWZHYNZHUYBFO-YFKPBYRVSA-N

Isomeric SMILES

CCCC(=O)[C@H](CO)N

Canonical SMILES

CCCC(=O)C(CO)N

Origin of Product

United States

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